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2-(Methoxymethyl)butan-1-ol

Cat. No.: B13195695
M. Wt: 118.17 g/mol
InChI Key: KVVWRANEFDUHOE-UHFFFAOYSA-N
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Description

Overview of the Significance of 1-Butanol (B46404) Derivatives in Chemical Synthesis

1-Butanol and its isomers are significant platform chemicals and versatile starting materials in organic synthesis. researchgate.net As primary alcohols, they serve as foundational four-carbon building blocks, readily participating in a wide array of chemical transformations. bldpharm.com Derivatives of 1-butanol are integral to the production of plasticizers, detergents, and solvents for paints and waxes. berkeley.edumdpi.com A significant portion of industrial 1-butanol use is as an intermediate in the manufacturing of other chemicals, such as butyl acetate (B1210297) and various butyl esters, which are themselves valuable solvents and flavorants. mdpi.comacs.org

In recent academic and industrial research, butanol and its derivatives have gained attention as next-generation biofuels. acs.org Their combustion properties are in some respects closer to gasoline than those of ethanol (B145695) or methanol (B129727), and they possess higher energy density. chemicalbook.com Research explores the conversion of butanol isomers into valuable products like butenes over catalysts such as H-ZSM-5, highlighting the chemical versatility of the butanol scaffold. berkeley.edu Furthermore, detailed structural studies, including those on phenyl derivatives of butanol isomers, investigate how substitution patterns influence intermolecular interactions and the formation of supramolecular structures, which is crucial for understanding their physical properties and behavior in solution. wikipedia.org The diverse reactivity and applications of 1-butanol derivatives underscore their established and growing importance in both industrial and academic chemical synthesis. libretexts.org

Importance of the Methoxymethyl Moiety in Synthetic Strategies and Protecting Group Chemistry

The methoxymethyl (MOM) group is a widely utilized protecting group for alcohols in multi-step organic synthesis. organic-chemistry.orgorgsyn.org Its principal role is to temporarily mask the reactivity of a hydroxyl group, preventing it from interfering with reactions targeting other parts of a molecule. The MOM group is valued for its stability across a broad spectrum of reaction conditions, including exposure to strong bases, Grignard reagents, and many reducing agents. chemicalbook.com

Installation of the MOM ether is typically achieved by reacting an alcohol with an appropriate reagent in the presence of a base. While historically chloromethyl methyl ether was used, its high carcinogenicity has led to the development of safer alternative methods. chemicalbook.comorganic-chemistry.org A common modern approach involves the acid-catalyzed reaction of an alcohol with dimethoxymethane (B151124). chemicalbook.com

A key feature of the MOM group is that it can be readily removed (deprotected) under acidic conditions to regenerate the original alcohol, often with high efficiency. orgsyn.org This strategic protection-deprotection sequence allows chemists to execute complex synthetic routes with greater control and higher yields. The MOM ether is part of a larger toolkit of protecting groups, and its specific properties make it suitable for particular synthetic challenges, such as the selective protection of one hydroxyl group in a diol. bldpharm.com

Scope and Contribution of Academic Research on 2-(Methoxymethyl)butan-1-ol

The structure of this compound incorporates two key functional groups: a primary alcohol (-CH₂OH) and a methoxymethyl (MOM) ether. This bifunctional nature suggests its potential utility in syntheses requiring a precisely substituted four-carbon chain. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups through substitution reactions. Simultaneously, the MOM ether provides a stable, protected hydroxyl group at the C2 position.

While direct synthesis routes for this compound are not detailed in extensive studies, methods for preparing its isomers are known. For example, 1-methoxy-2-butanol (B1294847) can be synthesized via the ring-opening of 1,2-epoxybutane (B156178) with methanol. libretexts.org Another isomer, 3-(methoxymethoxy)-1-butanol, has been prepared through a sequence involving the selective protection of 1,3-butanediol. These examples of synthetic strategies for related structures suggest plausible routes for the preparation of this compound. Its availability as a commercial product indicates that it is accessible for researchers to explore in novel synthetic applications, even though its specific uses and properties are not yet widely documented in academic journals.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₆H₁₄O₂
Molecular Weight 118.17 g/mol
CAS Number 1481173-90-3
SMILES CCC(COC)CO

This table presents key identifiers and properties for the compound this compound.

Computed Properties of this compound (Isomer: 2-Methoxybutan-1-ol)

PropertyValueSource
Molecular Weight 104.15 g/mol wikipedia.org
XLogP3-AA 0.4 wikipedia.org
Hydrogen Bond Donor Count 1 wikipedia.org
Hydrogen Bond Acceptor Count 2 wikipedia.org
Rotatable Bond Count 3 wikipedia.org
Exact Mass 104.083729621 Da wikipedia.org
Topological Polar Surface Area 29.5 Ų wikipedia.org
Heavy Atom Count 7 wikipedia.org

This table displays computed molecular properties for an isomer, 2-Methoxybutan-1-ol (CAS: 15467-25-1), as detailed in the PubChem database. wikipedia.org Note that while often used interchangeably, there can be structural differences between isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B13195695 2-(Methoxymethyl)butan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

2-(methoxymethyl)butan-1-ol

InChI

InChI=1S/C6H14O2/c1-3-6(4-7)5-8-2/h6-7H,3-5H2,1-2H3

InChI Key

KVVWRANEFDUHOE-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)COC

Origin of Product

United States

Stereoselective Synthetic Methodologies for 2 Methoxymethyl Butan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for Chiral Alcohol Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For a chiral alcohol like 2-(Methoxymethyl)butan-1-ol, the primary goal is to identify disconnections that allow for the stereocenter to be set in a controlled manner.

Two primary retrosynthetic disconnections for this compound are considered:

Disconnection A (C2-C3 Bond): This disconnection breaks the carbon-carbon bond adjacent to the stereocenter. This approach simplifies the molecule into a two-carbon synthon bearing the hydroxymethyl and methoxymethyl groups, and a two-carbon ethyl synthon. The forward reaction would involve a stereoselective addition of an ethyl nucleophile to a chiral three-carbon aldehyde precursor. This strategy places the burden of stereocontrol on the carbon-carbon bond-forming step.

Disconnection B (C1-C2 Bond): This approach disconnects the bond between the primary alcohol and the stereocenter. This leads to a chiral four-carbon synthon and a one-carbon hydroxymethyl synthon. In the forward synthesis, this would correspond to the addition of a formaldehyde equivalent to a chiral organometallic reagent. Alternatively, this disconnection suggests a precursor like a chiral carboxylic acid or ester, which can be reduced to the primary alcohol.

A third strategy involves functional group interconversion (FGI), where the target alcohol is derived from a precursor with a different functional group, such as an alkene or a ketone. For instance, the asymmetric hydrogenation of an appropriately substituted allylic alcohol could furnish the desired chiral center.

These disconnections form the basis for designing enantioselective and diastereoselective synthetic routes.

Enantioselective and Diastereoselective Approaches to this compound and its Stereoisomers

Achieving high levels of stereocontrol in the synthesis of molecules like this compound can be accomplished through various established methodologies. These range from inducing asymmetry during bond formation to employing temporary chiral controllers.

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

Following Disconnection A, a key synthetic step is the asymmetric addition of an ethyl nucleophile (e.g., ethylmagnesium bromide or ethyllithium) to a prochiral aldehyde, 2-(methoxymethyl)propanal. To control the stereochemistry of the newly formed secondary alcohol, a chiral ligand or catalyst is employed. For example, the reaction can be mediated by a chiral catalyst system, which creates a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. Dual palladium/photoredox catalysis represents an effective method for the asymmetric synthesis of certain chiral alcohols, though its direct applicability here would depend on the specific precursors. chemrxiv.org

Another approach involves the asymmetric aldol (B89426) reaction. While not directly applicable to a simple ethyl addition, related vinylogous Mukaiyama aldol reactions of silyloxyfurans have been shown to proceed with high enantioselectivity when catalyzed by chiral titanium complexes, demonstrating the power of catalytic asymmetric C-C bond formation in generating chiral alcohol precursors. nih.gov

Chiral Auxiliary-Mediated and Asymmetric Catalysis Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgresearchgate.netsigmaaldrich.com

A plausible strategy for synthesizing this compound using this method would involve:

Attaching a chiral auxiliary, such as an Evans oxazolidinone, to propanoic acid to form a chiral imide. blogspot.com

Deprotonation to form a chiral enolate, followed by alkylation with a methoxymethyl halide (e.g., MOM-Cl). The steric bulk of the auxiliary directs the electrophile to a specific face of the enolate, establishing the stereocenter at C2.

Removal of the chiral auxiliary and reduction of the resulting carboxylic acid derivative to the target primary alcohol.

Table 1: Comparison of Chiral Auxiliary Strategies

Auxiliary TypeKey ReactionStereocontrol MechanismTypical Diastereomeric Excess
Evans OxazolidinonesAsymmetric Alkylation, Aldol ReactionsSteric hindrance from substituents on the auxiliary directs the approach of the electrophile.>95%
SAMP/RAMP HydrazonesAsymmetric AlkylationThe rigid, chelated transition state controls the facial selectivity of the alkylation.>90%
CamphorsultamDiels-Alder, Alkylation, Aldol ReactionsSteric blocking by the camphor skeleton directs stereochemistry.>95%

Asymmetric catalysis offers a more atom-economical alternative. ru.nl A potential catalytic route could involve the asymmetric hydrogenation of a prochiral olefin precursor, such as (E/Z)-2-(methoxymethyl)but-2-en-1-ol. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine ligands (e.g., BINAP), can hydrogenate the double bond with high enantioselectivity, creating the stereocenter at C2. Asymmetric hydrogenation has been successfully applied to the synthesis of various 2-substituted chiral compounds. nih.gov

Resolution Techniques for Enantiomeric Purity (e.g., Kinetic Resolution, Classical Resolution)

Resolution is a method for separating a racemic mixture into its constituent enantiomers.

Classical Resolution: This technique involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.

Kinetic Resolution: This method relies on the different reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. nih.gov For this compound, enzymatic kinetic resolution is a viable option. A lipase enzyme could be used to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. nih.govresearchgate.net For instance, reacting the racemate with an acyl donor in the presence of an enzyme like Novozym 435® could lead to the formation of an ester from one enantiomer, leaving the other, slower-reacting enantiomer of the alcohol unreacted. nih.govresearchgate.net The resulting ester and unreacted alcohol can then be separated. Dynamic kinetic resolution (DKR) is an advanced version where the slow-reacting enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of the desired enantiomer. mdpi.com

Table 2: Overview of Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Classical Resolution Formation and separation of diastereomeric derivatives.Well-established, can be scaled up.Maximum 50% yield for the desired enantiomer, requires stoichiometric resolving agent.
Kinetic Resolution Different reaction rates of enantiomers with a chiral catalyst/reagent.Can achieve high enantiomeric purity, catalytic amounts of chiral agent.Maximum 50% yield for the desired enantiomer, requires careful optimization.
Dynamic Kinetic Resolution Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer.Theoretical yield up to 100%, high enantiomeric purity.Requires a compatible racemization catalyst that does not interfere with the resolution.

Protecting Group Chemistry Employing the Methoxymethyl Ether Functionality

The methoxymethyl (MOM) ether group present in the target molecule is commonly used as a protecting group for alcohols in multi-step synthesis due to its stability under a range of conditions and its relatively straightforward introduction and removal. In the context of this molecule, the MOM group is a permanent structural feature. However, the chemistry used to form this ether is directly relevant to its synthesis.

Utility of the Williamson Ether Synthesis for Methoxymethyl Ether Formation

The Williamson ether synthesis is a robust and widely used method for forming ethers. byjus.comwikipedia.org It proceeds via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.comlumenlearning.com

To synthesize this compound, a suitable precursor would be 2-(hydroxymethyl)butan-1-ol. The synthesis of the methoxymethyl ether would proceed as follows:

Alkoxide Formation: The less sterically hindered primary hydroxyl group of 2-(hydroxymethyl)butan-1-ol would first need to be selectively protected. The remaining secondary alcohol can then be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks a methoxymethylating agent like chloromethyl methyl ether (MOM-Cl). byjus.commasterorganicchemistry.com This SN2 displacement of the chloride leaving group forms the methoxymethyl ether bond.

Deprotection: Removal of the protecting group on the primary alcohol would yield the final target molecule.

The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the SN2 mechanism. lumenlearning.com

Alternative Methods for Methoxymethyl Ether Installation (e.g., Acid-Catalyzed Reactions)

The introduction of a methoxymethyl (MOM) ether is a common strategy to protect hydroxyl groups during multi-step syntheses. While traditionally accomplished using the highly carcinogenic chloromethyl methyl ether (MOMCl), significant research has focused on developing safer, alternative methods. uclouvain.be Among these, acid-catalyzed reactions using dimethoxymethane (B151124) (DMM) as a MOM source are prominent. wikipedia.org

These reactions are typically catalyzed by a range of Brønsted or Lewis acids. wikipedia.org The general mechanism involves the activation of dimethoxymethane by the acid catalyst to generate a reactive oxonium ion, which is then attacked by the alcohol's oxygen atom. This approach avoids the hazardous MOMCl but can require harsher conditions due to the lower reactivity of DMM. uclouvain.be

Several catalytic systems have been developed to facilitate this transformation under milder conditions. For instance, expansive graphite has been shown to be an effective and easily handled catalyst for the preparation of MOM ethers from primary and secondary alcohols using dimethoxymethane, affording excellent yields. tandfonline.com Other solid acid catalysts and Lewis acids like zinc(II) salts have also been employed to promote the reaction efficiently. researchgate.net

A summary of various acid-catalyzed systems for MOM ether installation is presented below.

Catalyst TypeReagentConditionsAdvantages
Solid Acid DimethoxymethaneHeterogeneousEasy catalyst removal, mild conditions.
Lewis Acid DimethoxymethaneAnhydrousEffective for less reactive alcohols.
Brønsted Acid DimethoxymethaneControlledCost-effective, simple reagents.

This table summarizes different acid-catalyzed approaches for the installation of methoxymethyl (MOM) ethers.

Total Synthesis Contexts Where this compound Serves as a Key Intermediate

The utility of a chiral building block like this compound is demonstrated by its incorporation into the synthesis of larger, more complex molecules with significant biological or chemical properties. Its specific stereochemistry and functional groups—a primary alcohol for further elaboration and a protected secondary alcohol—make it a valuable synthon.

Pinolide is a phytotoxic nonenolide, a ten-membered macrocyclic lactone, produced by the fungus Didymella pinodes. Its unique structure and biological activity make it an interesting target for total synthesis. A convergent synthesis of such a molecule would require chiral fragments that can be coupled and cyclized. While the this compound structure represents a plausible chiral building block for natural product synthesis, a comprehensive review of published stereoselective total syntheses of Pinolide did not reveal a route that explicitly utilizes this specific compound as a key intermediate. The documented synthetic strategies for Pinolide typically employ different chiral precursors, such as those derived from carbohydrates or amino acids.

The structural framework of this compound is present in various complex, bioactive natural products. A prime example is the lignan family of compounds, which are widely distributed in plants and exhibit a range of biological activities, including antiviral and cytotoxic properties. researchgate.net

One such lignan is Niranthin , a diarylbutane isolated from plants of the Phyllanthus genus. tandfonline.comresearchgate.net The structure of Niranthin contains a substituted (2R,3R)-2,3-dibenzylbutane-1,4-diol core, where the hydroxyl groups are protected as methyl ethers. The fundamental backbone of this natural product is a direct derivative of the 2-(methoxymethyl)butyl scaffold. The presence of this specific, stereochemically defined moiety within a complex and polyfunctionalized molecule like Niranthin underscores the importance of this scaffold in natural product chemistry.

The asymmetric total synthesis of Niranthin and related lignans is an active area of research, confirming the value of its core structure. researchgate.netthieme-connect.com Synthetic strategies targeting these molecules validate the importance of developing efficient methods to prepare chiral building blocks like this compound and its derivatives, as they represent key fragments of these medicinally relevant compounds.

CompoundClassSourceBiological Activity
Pinolide NonenolideDidymella pinodesPhytotoxic
Niranthin LignanPhyllanthus genusAntiviral, Cytotoxic

This table highlights the natural products discussed in the context of the this compound scaffold.

Mechanistic Investigations of Reactions Involving 2 Methoxymethyl Butan 1 Ol and Analogous Methoxymethyl Ethers

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of aliphatic methoxymethyl ethers, such as 2-(Methoxymethyl)butan-1-ol, are distinct from their aromatic counterparts. When treated with trialkylsilyl triflate (R₃SiOTf) and 2,2′-bipyridyl, aliphatic MOM ethers typically proceed through a highly polar salt intermediate. acs.org This intermediate is then hydrolyzed upon the addition of water to yield the deprotected alcohol. acs.org

A proposed mechanism for the deprotection of aliphatic MOM ethers involves the coordination of a complex, such as ([Bpy·TMS]⁺–OTf), to the oxygen atom of the methoxymethyl group. This leads to the formation of a salt intermediate, which is then subsequently hydrolyzed to release the corresponding alcohol. acs.org This pathway highlights the lability of the C-O bond in the acetal (B89532) moiety under these reaction conditions. The formation of this polar intermediate is a key characteristic that distinguishes the reaction pathway of aliphatic MOM ethers from aromatic ones, which tend to form silyl (B83357) ethers directly. acs.org

The stability of the methoxymethyl ether group is pH-dependent, being stable in a pH range of 4 to 12. It is generally inert to a variety of oxidizing and reducing agents, as well as bases and nucleophiles. However, it is sensitive to acidic conditions, which can lead to its cleavage. adichemistry.com

Table 1: Proposed Intermediates in Aliphatic MOM Ether Reactions
Reaction TypeKey IntermediateDescription
Deprotection with R₃SiOTf / 2,2′-bipyridylSalt IntermediateA highly polar species formed by the coordination of the silylating agent to the ether oxygen, leading to C-O bond cleavage. acs.org
Acid-catalyzed hydrolysisOxonium IonProtonation of the ether oxygen leads to the formation of an unstable oxonium ion, which facilitates the cleavage of the methoxymethyl group.

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

In broader contexts, DFT has been employed to investigate the dissociation and migration of methanol (B129727), providing energy profiles for reaction intermediates and transition states. researchgate.net These studies showcase the power of DFT in understanding reaction mechanisms at a molecular level, which is directly applicable to the study of reactions involving analogous methoxymethyl ethers.

Molecular modeling and simulations are powerful tools for understanding the reactivity and selectivity of chemical reactions. For instance, the thermal decomposition of oxymethylene ethers, which share structural similarities with this compound, has been investigated using a combination of quantum chemical calculations and kinetic modeling. ugent.be These models can predict the formation of various intermediates and products, offering a detailed picture of the reaction network. ugent.be

Table 2: Computational Approaches in Ether Reaction Analysis
Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Transition state characterizationProvides energy profiles, activation energies, and confirms transition state structures. mdpi.com
Kinetic ModelingPredicting reaction outcomesDescribes the formation of intermediates and products in complex reaction networks. ugent.be
Molecular DynamicsInvestigating reaction environmentsSimulates diffusion and adsorption processes that affect reactivity and selectivity. bris.ac.uk

Catalytic Transformations and Their Underlying Mechanistic Principles

The methoxymethyl ether group can be cleaved under various catalytic conditions, often utilizing Lewis and Brønsted acids. wikipedia.orgepfl.ch For example, zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides, leading to the formation of haloalkyl ethers in high yields. organic-chemistry.org Another efficient method for the deprotection of phenolic methoxymethyl ethers involves the use of silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst. organic-chemistry.org

The Guerbet reaction, which converts ethanol (B145695) to 1-butanol (B46404), provides a well-studied example of catalytic transformations of alcohols that can offer mechanistic insights relevant to this compound. This reaction is often catalyzed by materials with both acidic and basic sites. The commonly accepted mechanism involves several steps:

Dehydrogenation of the alcohol to an aldehyde.

Aldol (B89426) addition of the aldehyde.

Dehydration to form an unsaturated aldehyde.

Hydrogenation of the unsaturated aldehyde to the final alcohol product. mdpi.com

The catalytic conversion of 1-butanol to butyl butyrate (B1204436) also highlights the importance of multifunctional catalysts. This transformation requires a catalyst with a combination of acid, basic, and metal sites to facilitate the dehydrogenation and subsequent Tishchenko reaction-type self-esterification. cetjournal.it

Table 3: Catalysts for Transformations of MOM Ethers and Analogous Alcohols
CatalystTransformationMechanistic Principle
Zinc(II) saltsReaction with acid halidesLewis acid catalysis facilitates the formation of haloalkyl ethers. organic-chemistry.org
Silica-supported sodium hydrogen sulfateDeprotection of phenolic MOM ethersHeterogeneous acid catalysis promotes the cleavage of the ether linkage. organic-chemistry.org
MgO-Al₂O₃ mixed oxideGuerbet reaction (ethanol to 1-butanol)Requires both acidic and basic sites for a multi-step reaction involving dehydrogenation, aldol condensation, dehydration, and hydrogenation. mdpi.com
Reduced Cu-Mg-Al layered double oxide1-butanol to butyl butyrateA combination of acid, basic, and metal sites are necessary for dehydrogenation and esterification. cetjournal.it

Mentioned Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
Methoxymethyl ether (MOM ether)
Trialkylsilyl triflate
2,2′-bipyridyl
Ethanol
1-Butanol
Styrene
Methanol
Oxymethylene ether
Zinc(II) salts
Sodium hydrogen sulfate
Butyl butyrate

Advanced Derivatives and Analogues of 2 Methoxymethyl Butan 1 Ol in Organic Synthesis Research

Synthesis and Characterization of Structurally Related Methoxymethylated Alcohols and Ethers

The controlled synthesis and detailed characterization of alcohols and ethers structurally related to 2-(Methoxymethyl)butan-1-ol are fundamental to understanding their potential applications. This involves preparing isomers to probe the effects of functional group positioning and extending the structure to homologous series to study the impact of chain length.

Isomers of this compound, which share the same molecular formula (C₆H₁₄O₂), offer different spatial arrangements of the hydroxyl and methoxymethyl groups. These structural variations can significantly influence reactivity, chirality, and physical properties. The butanol framework allows for several positional isomers. The synthesis of these isomers typically involves multi-step sequences starting from commercially available butanols or related precursors.

Key synthetic strategies include:

Williamson Ether Synthesis: This classic method can be adapted by reacting a suitable diol with a methylating agent under basic conditions. Selective protection of one hydroxyl group is often necessary to ensure regioselectivity.

Ring-Opening of Epoxides: The reaction of a substituted butene oxide with methanol (B129727) or sodium methoxide (B1231860) can yield specific isomers, with the regioselectivity depending on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

Hydroboration-Oxidation: This reaction, applied to an appropriately substituted methoxy-butene, allows for the anti-Markovnikov addition of a hydroxyl group, providing access to isomers that are not readily available through other means.

The characterization of these isomers relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which is crucial for confirming the connectivity and stereochemistry, and mass spectrometry for verifying the molecular weight.

Table 1: Selected Isomers of Methoxymethylated Butanol

Compound Name Molecular Formula Structure Synthetic Precursor (Example)
This compound C₆H₁₄O₂ 2-Methyl-1,2-butanediol
3-(Methoxymethyl)butan-1-ol C₆H₁₄O₂ 3-Methyl-1,3-butanediol
1-Methoxy-2-methylbutan-2-ol C₆H₁₄O₂ 2-Methyl-1,2-epoxybutane

Note: Structures are illustrative representations.

A homologous series is a group of compounds with the same functional group and similar chemical properties, where successive members differ by a CH₂ group. The homologous series of 2-(methoxymethyl)alkan-1-ols provides a platform to study the effect of increasing alkyl chain length on properties such as boiling point, solubility, and reactivity. As the carbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to higher boiling points and decreased water solubility.

The synthesis of these homologues generally follows similar strategies to those used for this compound, starting from the corresponding homologous α-substituted alcohols.

Table 2: Homologous Series of 2-(Methoxymethyl)alkan-1-ols

Compound Name General Formula 'n' Value Molar Mass ( g/mol )
2-(Methoxymethyl)propan-1-ol C₅H₁₂O₂ 1 104.15
This compound C₆H₁₄O₂ 2 118.17
2-(Methoxymethyl)pentan-1-ol C₇H₁₆O₂ 3 132.20

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral alcohols are highly valuable intermediates for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This compound, possessing a stereocenter at the C2 position, is a potent chiral building block. The (R)- and (S)-enantiomers can be used to introduce

Incorporation into Complex Molecular Architectures and Bioactive Scaffolds.

Synthesis of Heterocyclic Systems Containing Methoxymethyl Groups

The methoxymethyl (MOM) group, a key feature of this compound and its derivatives, plays a significant role in the synthesis of complex heterocyclic systems. Primarily utilized as a protecting group for hydroxyl, amino, and thiol functionalities, its stability under a range of reaction conditions allows for intricate molecular manipulations that lead to the formation of various heterocyclic rings. wikipedia.orgresearchgate.netadichemistry.com Research in this area has demonstrated the utility of the MOM group in directing reactions and enabling selective transformations to build carbo- and heterocyclic frameworks.

One prominent application of the methoxymethyl group is in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many biologically active compounds. nih.gov The MOM group is often introduced to protect nitrogen atoms within the pyrimidine precursor, thereby preventing unwanted side reactions during subsequent synthetic steps. nih.govmdpi.com For instance, N-methoxymethylation of pyrimidine structures bearing acyclic side-chains has been successfully achieved using reagents like methoxymethyl chloride (MOMCl). mdpi.com This protection strategy is crucial for avoiding intramolecular cyclization at undesired positions and for directing the synthesis towards the target molecule. mdpi.com

Studies have shown that N-anionic pyrimidine derivatives react efficiently to yield N,N-1,3-diMOM and N-1-MOM protected compounds in good yields. nih.gov The MOM group's stability allows for further modifications on the side chains of the pyrimidine ring. For example, debenzylation of a side chain on an N,N-1,3-diMOM pyrimidine using boron trichloride (B1173362) can be achieved, although some N-deprotection may occur simultaneously, leading to a mixture of products. nih.gov This highlights the nuanced reactivity and the need for careful selection of reagents and conditions when working with MOM-protected heterocycles.

The following table summarizes selected examples of the synthesis of MOM-protected pyrimidine derivatives, illustrating the reaction conditions and outcomes.

Precursor TypeReagentConditionsProductYield (%)Reference
N-anionic pyrimidineMOMClNot specifiedN,N-1,3-diMOM pyrimidineGood nih.gov
N-anionic pyrimidineMOMClNot specifiedN-1-MOM pyrimidineGood nih.gov
N,N-1,3-diMOM pyrimidineBCl₃Not specifiedN,N-1,3-diMOM pyrimidine with dihydroxyisobutyl side-chain33.4 nih.gov
N,N-1,3-diMOM pyrimidineBCl₃Not specifiedN-1-MOM and N-3-MOM pyrimidine derivatives (mixture)Not specified nih.gov

Beyond its role as a protecting group, the methoxy (B1213986) group, a component of the methoxymethyl moiety, can also influence the stereoselectivity of cyclization reactions. In the synthesis of spirocycles via the cyclization of alkyllithium reagents onto methoxy alkenes, the methoxy group acts as a leaving group. nih.gov The stereochemistry at the carbon atom bearing the methoxy group has been shown to control the configuration of the newly formed stereogenic center in the product, demonstrating a high degree of syn-SN′ selectivity. nih.gov This level of stereochemical control is invaluable in the synthesis of complex, multi-chiral heterocyclic systems.

Furthermore, the methoxymethyl group has been employed in the protection of thiol functionalities in various heterocyclic compounds. researchgate.net A method utilizing dimethoxymethane (B151124) and a low-valent titanium species has been developed to form methoxymethyl thioethers. researchgate.net This approach avoids the use of the carcinogenic chloromethyl methyl ether and does not require basic conditions, offering a safer and more versatile route to S-MOM protected heterocycles. researchgate.net The reaction proceeds in high yields and short reaction times, and has been successfully applied to a range of heterocyclic thiols. researchgate.net

The research into the synthesis of heterocyclic systems containing methoxymethyl groups underscores the versatility of this functional group. While often employed as a robust protecting group, its influence on stereoselectivity and its adaptability to various protection strategies make it a valuable tool for modern organic synthesis.

Advanced Analytical Methodologies for Research Level Characterization

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

High-resolution chromatography is fundamental in determining the purity of "2-(Methoxymethyl)butan-1-ol" and in separating it from complex matrices. Gas chromatography, in particular, is well-suited for the analysis of volatile compounds such as this alkoxy alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like "this compound," GC-MS is instrumental in both identifying the compound and assessing its purity.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase of the column. As "this compound" is a polar molecule due to the hydroxyl and ether functional groups, a polar stationary phase column would be appropriate for achieving good peak shape and resolution.

Following separation in the GC column, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The fragmentation of alcohols and ethers is well-documented. For "this compound" (molar mass: 104.15 g/mol ), the molecular ion peak ([M]⁺) at m/z 104 might be of low intensity or absent, which is common for alcohols libretexts.org. Key fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of bonds adjacent to the oxygen atoms is a dominant fragmentation pathway for both alcohols and ethers libretexts.orgmiamioh.edu. For "this compound", this could result in several characteristic ions. Cleavage between C1 and C2 could lead to the loss of a CH₂OH radical, while cleavage on the other side of the ether oxygen could result in the loss of a methyl radical. A prominent peak for primary alcohols is often observed at m/z 31, corresponding to the [CH₂OH]⁺ ion whitman.eduyoutube.com.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pattern for alcohols, which would result in a peak at m/z 86 ([M-18]⁺) libretexts.orgdocbrown.info.

A hypothetical fragmentation pattern for "this compound" is presented in the table below.

m/z Possible Fragment Ion Fragmentation Pathway
104[C₅H₁₂O₂]⁺Molecular Ion
89[C₄H₉O₂]⁺Loss of CH₃
86[C₅H₁₀O]⁺Loss of H₂O (Dehydration)
73[C₄H₉O]⁺Alpha-cleavage
59[C₃H₇O]⁺Alpha-cleavage
45[C₂H₅O]⁺Cleavage of the C-C bond adjacent to the ether
31[CH₂OH]⁺Alpha-cleavage characteristic of primary alcohols

This table is based on established fragmentation patterns of alcohols and ethers and represents a theoretical prediction for "this compound".

For the analysis of "this compound" within highly complex samples, such as biological extracts or industrial chemical mixtures, one-dimensional GC may not provide sufficient resolution. In such cases, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power spectralworks.comchromatographyonline.com.

GC×GC utilizes two columns with different stationary phases connected by a modulator. The first-dimension column typically separates analytes based on their volatility, similar to conventional GC. The effluent from the first column is then trapped, focused, and re-injected onto a second, shorter column with a different stationary phase (e.g., based on polarity) for a rapid, secondary separation. This results in a two-dimensional chromatogram with an ordered structure, where compounds of similar chemical classes group together in specific regions of the plot spectralworks.com.

The primary advantages of GC×GC for the analysis of "this compound" in a complex matrix include:

Increased Peak Capacity: The total peak capacity of the system is the product of the peak capacities of the two individual columns, leading to a dramatic improvement in the ability to resolve co-eluting compounds spectralworks.com.

Enhanced Sensitivity: The modulation process focuses the analyte bands, leading to taller and narrower peaks, which improves the signal-to-noise ratio.

Structured Chromatograms: The separation based on two distinct chemical properties (e.g., boiling point and polarity) results in a structured contour plot where chemically related compounds, such as different classes of alcohols and ethers, appear in distinct regions spectralworks.com. This can simplify the identification of unknown components in the mixture.

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC provides a powerful tool for the comprehensive analysis of complex volatile and semi-volatile samples, enabling the confident identification and quantification of target compounds like "this compound" even in the presence of a multitude of other components spectralworks.com.

Sophisticated Spectroscopic Methods for Comprehensive Structural Elucidation

While chromatographic techniques are excellent for separation and purity assessment, spectroscopic methods are essential for the detailed elucidation of the molecular structure of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments can provide a complete picture of the atomic connectivity and, in some cases, the stereochemistry of "this compound".

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For "this compound", one would expect to see distinct signals for the protons of the methyl, methoxy (B1213986), methylene, and hydroxyl groups. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, and the integration of the peaks corresponds to the number of protons in each environment. The splitting pattern (multiplicity) of the signals, due to spin-spin coupling with neighboring protons, reveals the connectivity of the atoms.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., methyl, methylene, carbon bonded to oxygen). A ¹³C NMR spectrum for 2-Methoxybutan-1-ol is available in the PubChem database nih.gov.

2D-NMR: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds libretexts.orgoxinst.comsdsu.edu. This would allow for the tracing of the proton-proton connectivity through the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached libretexts.org. This is invaluable for assigning the signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds libretexts.orgceitec.cz. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, for instance, confirming the connection between the methoxy group and the butanol backbone.

A summary of expected NMR data for "this compound" is provided in the table below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key 2D-NMR Correlations
CH₃ (methoxy)~3.3~59HMBC to C2
CH₃ (ethyl)~0.9~11COSY to CH₂ (ethyl), HSQC to its carbon
CH₂ (ethyl)~1.4-1.6~25COSY to CH₃ (ethyl) and CH, HSQC to its carbon
CH~3.2-3.4~80COSY to CH₂ (ethyl) and CH₂OH, HMBC to methoxy carbon
CH₂OH~3.5-3.7~65COSY to CH, HSQC to its carbon
OHVariable--

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data is predicted based on typical values for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, typically to four or five decimal places. This allows for the determination of the elemental composition of the molecule. For "this compound", the molecular formula is C₅H₁₂O₂. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of carbon, hydrogen, and oxygen.

The PubChem database lists the monoisotopic mass of 2-Methoxybutan-1-ol as 104.083729621 Da nih.gov. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the elemental formula C₅H₁₂O₂. This is particularly useful in distinguishing between isomers that have the same nominal mass but different elemental compositions.

Property Value
Molecular FormulaC₅H₁₂O₂
Theoretical Exact Mass104.0837 Da
Experimental HRMS (Expected)104.0837 ± 0.0005 Da

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the hydroxyl and ether functional groups.

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols libretexts.orgspectroscopyonline.com.

C-O Stretch: A strong absorption band in the region of 1050-1260 cm⁻¹ is characteristic of the C-O stretching vibration. Alcohols and ethers both exhibit strong absorptions in this region libretexts.orgspectroscopyonline.com.

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to C-H stretching vibrations of the alkyl groups libretexts.org.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would also show C-H and C-O stretching vibrations. The O-H stretching band in the Raman spectrum of alcohols is typically weaker and less broad than in the IR spectrum researchgate.netmdpi.com. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
O-HStretching3200-3600 (strong, broad)3200-3600 (weak)
C-H (sp³)Stretching2850-3000 (strong)2850-3000 (strong)
C-OStretching1050-1260 (strong)1050-1260 (moderate)

Spectropolarimetric and Chiroptical Methods for Absolute Stereochemical Assignment

The determination of the absolute configuration and enantiomeric purity of chiral molecules such as this compound is a critical aspect of chemical research and development. Spectropolarimetric and chiroptical methods provide the necessary tools for this stereochemical characterization. These techniques rely on the differential interaction of enantiomers with a chiral environment, such as chiral stationary phases in chromatography or chiral reagents in spectroscopy, to enable their distinction and quantification.

Chiral Analytical Techniques (e.g., Chiral Gas Chromatography)

Chiral Gas Chromatography (GC) is a powerful and highly selective analytical method for the separation and quantification of the enantiomers of volatile compounds, including chiral primary alcohols like this compound. chromatographyonline.com The technique utilizes a capillary column containing a chiral stationary phase (CSP) which interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. gcms.cz

Principle of Separation: The most common CSPs for the resolution of chiral alcohols are derivatives of cyclodextrins. chromatographyonline.com Cyclodextrins are cyclic oligosaccharides that possess a chiral, toroidal structure. chromatographyonline.com The interior of this structure is relatively hydrophobic, while the exterior is hydrophilic, allowing for inclusion complexation with analyte molecules. The enantioselective separation is achieved through differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and van der Waals forces) between the enantiomers of the analyte and the chiral selectors of the stationary phase. nih.gov For a primary alcohol like this compound, the hydroxyl group is a key site for these interactions.

Research Findings: While specific application notes for this compound are not prevalent in peer-reviewed literature, extensive research on analogous chiral alcohols demonstrates the utility of this technique. For instance, the enantiomers of compounds like 2-pentanol (B3026449) have been successfully separated using cyclodextrin-based columns. nih.gov The choice of the specific cyclodextrin (B1172386) derivative and its substituents is crucial for achieving optimal separation. gcms.cz In some cases, derivatization of the alcohol to an acetate (B1210297) ester can enhance resolution. nih.gov

The selection of the appropriate chiral column is paramount for successful enantiomeric separation. Below is a table detailing common chiral stationary phases used for the GC analysis of chiral alcohols.

Table 1: Common Chiral Stationary Phases for GC Analysis of Alcohols

Stationary Phase TypeChiral SelectorTypical Applications
Cyclodextrin-based Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrinSeparation of chiral alcohols, diols, and other polar compounds. nih.gov
Cyclodextrin-based 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrinResolution of various chiral intermediates, including halogenated compounds. nih.gov
Cyclodextrin-based Permethylated β-cyclodextrinBroad applicability for terpenes, monoterpene alcohols, and ketones. gcms.cz
Chirasil-DEX Modified β-cyclodextrins bonded to a dimethylpolysiloxaneAnalysis of a wide range of chiral alcohols, often after acetylation. nih.gov

The typical analytical workflow involves injecting a dilute solution of the analyte onto the GC column. An optimized temperature program is applied to ensure efficient separation and good peak shape. The separated enantiomers are then detected by a suitable detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), allowing for the determination of the enantiomeric ratio or enantiomeric excess (ee). nih.gov

NMR Spectroscopy in the Presence of Chiral Shift Reagents for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. In its standard application, NMR cannot distinguish between enantiomers as they have identical spectra in an achiral environment. libretexts.org However, through the use of chiral auxiliary agents, NMR can be effectively employed to determine enantiomeric purity. Two primary methods exist: the use of chiral derivatizing agents (CDAs) to form diastereomers, and the use of chiral shift reagents (CSRs). tcichemicals.com This section focuses on the latter.

Principle of Chiral Shift Reagents: Chiral shift reagents are paramagnetic lanthanide complexes with chiral organic ligands. chemistnotes.com When added to a sample containing a chiral analyte with a Lewis basic site (such as the hydroxyl group of this compound), the CSR forms a rapidly reversible diastereomeric complex with each enantiomer. chemistnotes.comslideshare.net These transient diastereomeric complexes are not identical and thus have distinct NMR spectra. The paramagnetic nature of the lanthanide ion induces significant changes (shifts) in the chemical shifts of the analyte's protons. chemistnotes.com Because the spatial arrangement within the two diastereomeric complexes is different, the magnitude of the induced shift for corresponding protons in the two enantiomers is different. This results in the splitting of a single resonance peak into two, with the integration of these two peaks directly corresponding to the ratio of the enantiomers in the sample. libretexts.org

Research Findings: The most effective and commonly used CSRs are complexes of Europium(III) and Praseodymium(III). acs.org A widely used reagent is tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), often abbreviated as Eu(hfc)₃. chemistnotes.com The interaction between the lanthanide ion and the lone pair of electrons on the alcohol's oxygen atom is the primary binding event. chemistnotes.com The magnitude of the induced shift is dependent on the distance and angle of the proton relative to the paramagnetic center in the complex. slideshare.net

For a β-chiral primary alcohol like this compound, the protons closest to the hydroxyl group, such as the -CH₂OH protons, are expected to experience the largest induced shifts and are often the most suitable for monitoring enantiomeric purity. Successful application requires careful optimization of the CSR-to-analyte molar ratio to achieve sufficient separation of signals without excessive line broadening, a common side effect of paramagnetic agents. nih.gov

Below is a table of common chiral shift reagents used for determining the enantiomeric purity of alcohols.

Table 2: Common Lanthanide-Based Chiral Shift Reagents

Reagent AbbreviationFull Chemical NameLanthanide IonTypical Effect
Eu(hfc)₃ Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)Europium(III)Induces downfield shifts. slideshare.net
Pr(tfc)₃ Tris[3-(trifluoroacetyl)-d-camphorato]praseodymium(III)Praseodymium(III)Induces upfield shifts. acs.org
Eu(dpm)₃ Tris(dipivaloylmethanato)europium(III)Europium(III)Achiral, used for general spectral simplification. chemistnotes.com
Eu(fod)₃ Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)Europium(III)Achiral, used for general spectral simplification. chemistnotes.com

The determination of enantiomeric purity using this method is often highly accurate, provided that a constant molar ratio of reagent to sample and consistent instrumental conditions are maintained. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel and Environmentally Benign Synthetic Routes

The chemical industry's shift towards sustainability has spurred research into greener synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govpnas.org Traditional syntheses of ether-alcohols often rely on methods like the Williamson ether synthesis, which can involve harsh reagents and produce significant salt byproducts. wikipedia.orglibretexts.org Future research is aimed at developing more environmentally benign alternatives.

Key principles of green chemistry applicable to the synthesis of 2-(Methoxymethyl)butan-1-ol include:

Catalytic Routes: Moving from stoichiometric reagents to catalytic systems can dramatically improve atom economy. For instance, developing catalytic dehydrative cross-coupling of alcohols could provide a direct and waste-free method for forming the ether bond. acs.org Research into novel catalysts, such as recyclable oligomeric TEMPO catalysts or water-soluble palladium complexes, is promising for the selective oxidation or coupling steps that might be involved in the synthesis. acs.org

Use of Sustainable Reagents and Solvents: Future syntheses will likely focus on using alcohols as environmentally friendly alkylating agents and exploring the use of water or other green solvents to replace chlorinated hydrocarbons. nih.govnih.gov Microwave-assisted synthesis is another technique that can reduce reaction times and energy input, aligning with green chemistry principles. nih.govfrontiersin.org

Renewable Feedstocks: A long-term goal is to derive the carbon skeleton from biomass. For example, pathways could be developed from bio-derived butanols or other fermented products, reducing the reliance on petrochemical sources.

Table 1: Comparison of Traditional and Emerging Green Synthetic Strategies
Synthetic AspectTraditional ApproachEmerging Green Approach
Ether FormationWilliamson Synthesis (Alkoxide + Alkyl Halide)Catalytic Dehydrative Coupling of Alcohols
ReagentsStoichiometric strong bases (e.g., NaH), HalidesCatalytic amounts of transition metals, enzymes
SolventsAnhydrous organic solvents (e.g., THF, DMF)Water, ionic liquids, or solvent-free conditions
Energy SourceConventional heatingMicrowave irradiation, sonication
ByproductsInorganic salts (e.g., NaCl)Water

Deeper Understanding and Control of Stereoselective Processes

The single chiral center in this compound at the C2 position makes stereocontrol a critical aspect of its synthesis and potential applications. Achieving high diastereoselectivity and enantioselectivity is a central challenge in modern organic synthesis. nih.govresearchgate.net Future research will focus on refining methods for the stereoselective synthesis of this and related chiral alcohols.

A plausible synthetic route involves the diastereoselective reduction of a prochiral ketone precursor, 2-(methoxymethyl)butan-1-one. The stereochemical outcome of such a reduction can be controlled through several advanced strategies:

Substrate and Reagent Control: The reduction of ketones can be highly diastereoselective. acs.org For acyclic ketones with a nearby stereocenter, models like the Felkin-Anh and Cram chelate models help predict the outcome. libretexts.org The use of chelating reducing agents (e.g., Zn(BH₄)₂) versus non-chelating agents (e.g., NaBH₄, LiAlH₄) can favor different diastereomers by forming a rigid cyclic intermediate that directs the hydride attack. youtube.comacs.orgyoutube.com

Catalytic Asymmetric Reduction: The use of chiral catalysts, such as those based on ruthenium, rhodium, or iron complexes, for the hydrogenation or transfer hydrogenation of the precursor ketone can provide access to a single enantiomer with high enantiomeric excess. mdpi.com

Biocatalysis: Enzymes, particularly ketoreductases, offer an excellent green alternative for producing enantiomerically pure alcohols. acs.org These enzymes can operate under mild conditions (room temperature, aqueous media) and often exhibit exceptional stereoselectivity, sometimes with predictable "anti-Prelog" selectivity to yield less common stereoisomers. acs.org

Table 2: Strategies for Stereoselective Synthesis of Chiral Alcohols
MethodPrincipleTypical Outcome
Chelation-Controlled ReductionLewis-acidic reagent coordinates to the carbonyl and a nearby heteroatom, creating a rigid cyclic intermediate. youtube.comacs.orgHigh diastereoselectivity (e.g., Cram chelate product).
Felkin-Anh Directed ReductionHydride attacks the carbonyl from the least hindered face, opposite the largest substituent on the adjacent carbon. libretexts.orgHigh diastereoselectivity (Felkin-Anh product).
Asymmetric Transfer HydrogenationA chiral transition-metal catalyst facilitates the transfer of hydrogen from a donor molecule (e.g., isopropanol).High enantiomeric excess (ee).
Enzymatic ReductionA ketoreductase enzyme stereoselectively reduces the ketone. acs.orgExcellent enantiomeric excess, often >99% ee.

Exploration of New Applications in Advanced Organic Synthesis and Materials Science

The bifunctional nature of this compound, possessing both a nucleophilic alcohol and a stable ether group, along with its chirality, makes it a potentially valuable building block. The methoxymethyl (MOM) group is well-known as a robust protecting group for alcohols, stable to a wide range of nucleophilic and basic conditions but easily removed with acid. adichemistry.comwikipedia.orgthieme-connect.de This inherent functionality suggests several future applications.

Chiral Building Block in Synthesis: As a chiral molecule, it can be used as an intermediate in the total synthesis of complex natural products or pharmaceuticals. The primary alcohol can be transformed into a variety of other functional groups, while the stereocenter influences the stereochemistry of subsequent reactions. Its structural motif is related to intermediates used in the synthesis of antiviral drugs like Famciclovir and Penciclovir.

Monomers for Advanced Polymers: The hydroxyl group allows it to be incorporated into polymers such as polyesters and polyurethanes. The presence of the chiral side chain could impart unique properties to these materials, such as the ability to form helical structures or serve as chiral stationary phases for chromatography.

Chiral Solvents and Additives: Chiral alcohols are sometimes used as additives or co-solvents in asymmetric reactions to induce or enhance enantioselectivity. Furthermore, compounds like 2-Methyl-1-butanol are used as additives in the synthesis of chiral liquid crystals, suggesting a potential parallel application for this compound in advanced display technologies. guidechem.com

Computational Design and Prediction of Reactivity and Selectivity for Methoxymethyl Compounds

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating discovery and reducing experimental costs. openmedicinalchemistryjournal.comnih.gov For molecules like this compound, computational methods offer powerful predictive capabilities.

Predicting Reaction Pathways and Stereoselectivity: Quantum mechanics methods, particularly Density Functional Theory (DFT), can be used to model the transition states of reactions, such as the reduction of a precursor ketone. acs.orgchemrxiv.org By comparing the activation energies of the different pathways leading to various stereoisomers, researchers can predict which diastereomer will be the major product under specific conditions, guiding the choice of reagents and catalysts. rsc.org

Screening for New Applications: Computational screening can be used to evaluate the potential of this compound for various applications. openmedicinalchemistryjournal.com For example, molecular docking simulations could predict its binding affinity to biological targets if considered as a fragment for drug design. nih.gov Similarly, its properties as a solvent or its interaction with polymer chains can be modeled to assess its suitability for materials science applications.

Thermochemical Properties and Reactivity: DFT can be used to calculate thermochemical properties of methoxymethyl compounds, such as bond dissociation energies and reaction enthalpies. researchgate.netresearchgate.net This information helps in understanding the molecule's stability and predicting its reactivity at different sites, which is crucial for designing new synthetic transformations. researchgate.net

Table 3: Application of Computational Methods to Methoxymethyl Compounds
Computational MethodPredicted Property / Application
Density Functional Theory (DFT)Transition state energies, reaction barriers, stereochemical outcomes, bond dissociation energies. acs.orgresearchgate.net
Molecular Dynamics (MD)Conformational analysis, solvent effects, binding stability with proteins or polymers. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular structure.
Virtual Screening / DockingIdentifying potential interactions with biological targets for drug discovery. openmedicinalchemistryjournal.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.